molecular formula C5H10ClN3O2 B13498315 3-(2-Aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride

3-(2-Aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride

Cat. No.: B13498315
M. Wt: 179.60 g/mol
InChI Key: IXTLGNFSRITPFF-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxadiazole ring, an aminoethyl group, and a methyl group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride typically involves the condensation of 2-aminoethylamine with a suitable precursor that contains the oxadiazole ring. One common method involves the reaction of 2-aminoethylamine with 4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one under acidic conditions to form the desired hydrochloride salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the aminoethyl group, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

3-(2-Aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can mimic the structure of certain neurotransmitters, allowing the compound to bind to receptors in the nervous system. This binding can modulate the activity of these receptors, leading to various physiological effects. Additionally, the oxadiazole ring can interact with enzymes, potentially inhibiting their activity and affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethyl methacrylate hydrochloride: Similar in structure but contains a methacrylate group instead of an oxadiazole ring.

    Tryptamine hydrochloride: Contains an indole ring and an aminoethyl group, similar to the aminoethyl group in the target compound.

    Triethylenetetramine hydrochloride: Contains multiple aminoethyl groups but lacks the oxadiazole ring.

Uniqueness

3-(2-Aminoethyl)-4-methyl-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. This ring structure can enhance the compound’s stability and reactivity, making it suitable for various applications that similar compounds may not be able to fulfill .

Properties

Molecular Formula

C5H10ClN3O2

Molecular Weight

179.60 g/mol

IUPAC Name

3-(2-aminoethyl)-4-methyl-1,2,4-oxadiazol-5-one;hydrochloride

InChI

InChI=1S/C5H9N3O2.ClH/c1-8-4(2-3-6)7-10-5(8)9;/h2-3,6H2,1H3;1H

InChI Key

IXTLGNFSRITPFF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NOC1=O)CCN.Cl

Origin of Product

United States

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